molecular formula C14H18N2O B13974328 N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide

N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide

Cat. No.: B13974328
M. Wt: 230.31 g/mol
InChI Key: RAAZASTZFWUZNJ-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide is an organic compound that features a picolinamide moiety attached to a cyclohexenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide typically involves the reaction of picolinic acid with 2-(cyclohex-1-en-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.

    Substitution: The picolinamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted picolinamides.

Scientific Research Applications

N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The picolinamide moiety can chelate metal ions, making it useful in coordination chemistry. Additionally, the compound may interact with biological receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Similar structure with a methoxyphenyl group instead of a picolinamide moiety.

    N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide: Similar structure with a benzamide moiety.

Uniqueness

N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide is unique due to its picolinamide moiety, which imparts distinct chemical and biological properties. This moiety allows for versatile coordination with metal ions and potential bioactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C14H18N2O/c17-14(13-8-4-5-10-15-13)16-11-9-12-6-2-1-3-7-12/h4-6,8,10H,1-3,7,9,11H2,(H,16,17)

InChI Key

RAAZASTZFWUZNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=CC=N2

Origin of Product

United States

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